![molecular formula C10H6N4O6 B1581125 Bis[(5-nitrofuran-2-yl)methylidene]hydrazine CAS No. 736-53-8](/img/structure/B1581125.png)
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine
Overview
Description
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, also known as Nitrofurazone Related Compound A, is a chemical compound with the molecular formula C10H6N4O6 . It is a versatile compound with potential in scientific research, including applications in drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is represented by the formula C10H6N4O6 . Further details about its structure are not available in the search results.Scientific Research Applications
Reactivity Towards Methanolic Media
The compound, along with other 5-nitrofuranyl derivatives, has been found to be reactive towards methanolic media . This reactivity is significant in the field of organic chemistry, as it can influence the synthesis and behavior of these compounds .
Color Indication of Purity
The intrinsic color of 5-nitrofuranyl derivatives, including Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, can be an indication of their purity . This is due to their specific extended π-delocalisation .
NMR Spectroscopy
The compound has been studied using 1H and 13C NMR spectroscopy . This allows for a detailed understanding of its structure and behavior, which is crucial in various fields, including synthetic and medicinal chemistry .
Shapeshifting in Polar Aprotic Solvents
5-nitrofuranyl derivatives, including Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, have been found to shapeshift in polar aprotic solvents . This could potentially give rise to induced ring currents in an applied magnetic field .
Induced Ring Currents in Applied Magnetic Field
The compound may force the furan ring into a puckered non-aromatic ring, paving the way for an induced ring current in an applied magnetic field . This is a significant finding in the field of organic chemistry .
Reactivity in Methanol-d4
The 1H NMR spectrum of 5-nitrofurfural in methanol-d4 suggests the formation of hemiacetal and/or acetal . This indicates the reactivity of 5-nitrofuranyl derivatives, including Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, in methanol-d4 .
Mechanism of Action
Target of Action
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, also known as Nitrofural, primarily targets bacterial cells . It is effective against both gram-negative and gram-positive bacteria . The compound is used for treating superficial wounds, burns, ulcers, and skin infections .
Mode of Action
The exact mechanism of action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is unknown . It is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, Bis[(5-nitrofuran-2-yl)methylidene]hydrazine disrupts the energy production in bacterial cells, leading to their death .
Result of Action
The result of the action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is the death of bacterial cells . By inhibiting key enzymes in the bacterial cells, the compound disrupts their energy production, leading to cell death . This results in the clearance of bacterial infections in the treated area .
Action Environment
The action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine can be influenced by environmental factors. For example, the compound is used topically, so its efficacy can be affected by the condition of the skin, such as the presence of wounds or burns . Additionally, the compound may be less effective in environments where bacteria have developed resistance to nitrofuran compounds
properties
IUPAC Name |
1-(5-nitrofuran-2-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIELVKLOFLWIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine | |
CAS RN |
736-53-8 | |
| Record name | 5-Nitro-2-furancarboxaldehyde 2-[(5-nitro-2-furanyl)methylene]hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



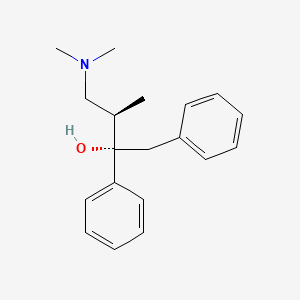


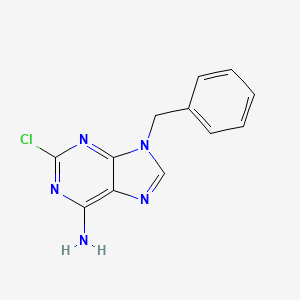

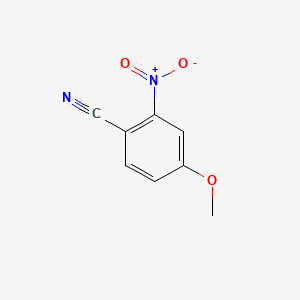

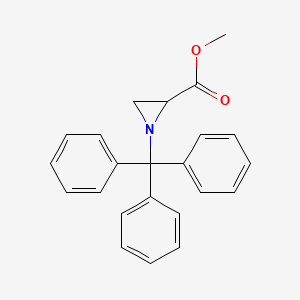
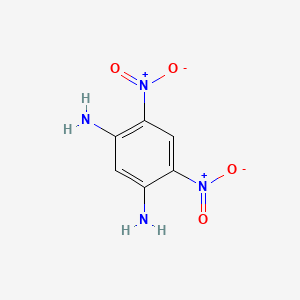

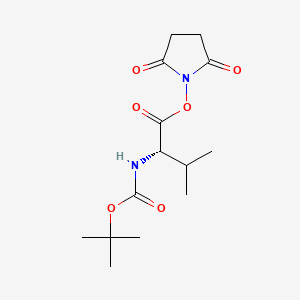

![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)